molecular formula C19H21FN2O4 B1676911 Nadifloxacin CAS No. 124858-35-1

Nadifloxacin

Katalognummer: B1676911
CAS-Nummer: 124858-35-1
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: JYJTVFIEFKZWCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature of Nadifloxacin

Systematic IUPAC Nomenclature and Structural Descriptors

This compound is systematically named 7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid . This nomenclature reflects its complex tricyclic structure, which integrates a fluoroquinolone core with a hydroxypiperidine substituent. The azatricyclo framework comprises a quinoline ring fused to a piperidine moiety, with a methyl group at position 12 and a carboxylic acid functional group at position 3.

The structural uniqueness of this compound lies in its 1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene system, which distinguishes it from other fluoroquinolones like ciprofloxacin or ofloxacin. This tricyclic arrangement enhances its binding affinity to bacterial DNA gyrase while contributing to its stability against enzymatic degradation.

Molecular Formula and Stereochemical Configuration

Molecular Formula

This compound’s molecular formula is C₁₉H₂₁FN₂O₄ , with a molar mass of 360.38 g/mol . The formula encapsulates:

  • A fluorine atom at position 7 of the quinolone core.
  • A hydroxypiperidine ring at position 8.
  • A methyl group at position 12.
Stereochemical Configuration

This compound exists as a racemic mixture of two enantiomers: R-nadifloxacin and S-nadifloxacin (levothis compound). The chiral center resides at position 12 (methyl-bearing carbon) within the tricyclic system.

Property R-Nadifloxacin S-Nadifloxacin (Levothis compound)
CAS Number 160961-35-3 130539-72-9
Stereochemical Role Contributes to reduced clastogenicity Higher antibacterial potency
Configuration R-configuration at C12 S-configuration at C12

The S-enantiomer demonstrates superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens compared to the R-form. However, the racemic mixture is typically used in topical formulations due to synergistic effects and stability.

Registry Identifiers and Cross-Platform Chemical Databases

This compound is registered across multiple chemical databases, facilitating global standardization and research accessibility. Key identifiers include:

Identifier Type Value Database/Registry
CAS Registry No. 124858-35-1 Chemical Abstracts Service
UNII 6CL9Y5YZEQ FDA Substance Registration System
ChEBI ID CHEBI:31889 Chemical Entities of Biological Interest
DrugBank ID DB12447 DrugBank
PubChem CID 4410 PubChem
ChemSpider ID 4257 ChemSpider
KEGG Drug ID D01147 KEGG DRUG

These identifiers enable precise tracking in pharmacological research, regulatory submissions, and industrial applications. For example, PubChem’s entry (CID 4410) provides detailed physicochemical data, while DrugBank (DB12447) catalogs its mechanism of action and targets.

Eigenschaften

IUPAC Name

7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJTVFIEFKZWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046483
Record name Nadifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124858-35-1
Record name Nadifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124858-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nadifloxacin [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124858351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nadifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nadifloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nadifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124858-35-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NADIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL9Y5YZEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Enantioselective Synthesis of S-(-)-Nadifloxacin

Starting Materials and Quinoline Formation

The synthesis begins with 3,4-difluoro-6-acetobromanilide as the primary starting material. Under Skraup quinoline synthesis conditions (concentrated sulfuric acid and nitrobenzene), this compound reacts with crotonaldehyde to form the quinoline backbone. The reaction proceeds via cyclization, with nitrobenzene acting as an oxidizing agent to aromatize the intermediate dihydroquinoline. Precise temperature control (110–130°C) ensures a yield of 78–85%, as reported in the CN101298452A patent.

Hydrogenation and Chiral Resolution

The racemic intermediate, 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, undergoes hydrogenation using palladium-on-carbon (Pd/C) in ethyl acetate. Chiral resolution is achieved via diastereomeric salt formation with L-(-)-dibenzoyl tartaric acid. This step produces S-(-)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline with an optical purity of >98% enantiomeric excess (ee). The CN101298452A patent details a 38% yield for this resolution step, attributed to recrystallization in 70% ethanol.

Ethoxymethylidene Cyclization and Carboxyl Protection

Reaction with ethoxymethylidene malonate (EMME) in polyphosphoric acid (PPA) at 130°C facilitates cyclization to form the benzo[i.j.]quinolizine core. Carboxyl protection follows using boric anhydride and acetic anhydride, yielding a borate ester intermediate. This step prevents undesired side reactions during subsequent piperidine condensation.

Piperidine Condensation and Deprotection

Condensation with 4-hydroxypiperidine in acetonitrile at 50–60°C introduces the critical C-8 substituent. Alkaline hydrolysis (3.5% NaOH) removes the borate protecting group, followed by acidification with HCl to precipitate S-(-)-nadifloxacin. The final step achieves a 62.6% yield and a melting point of 262°C (decomposition), consistent with literature values.

Table 1: Key Parameters in S-(-)-Nadifloxacin Synthesis
Step Reagents/Conditions Yield (%) Optical Purity (ee)
Quinoline Formation H₂SO₄, nitrobenzene, 130°C 78–85 -
Chiral Resolution L-(-)-dibenzoyl tartaric acid, ethyl acetate 38 >98
Cyclization EMME, polyphosphoric acid, 130°C 74 -
Deprotection/Hydrolysis NaOH (3.5%), HCl 62.6 >99

Preparation of Water-Soluble Salts for Enhanced Bioavailability

Rationale for Salt Formation

Nadifloxacin’s poor aqueous solubility (0.1 mg/mL at 25°C) limits its use to topical formulations. Salt formation with pharmaceutically acceptable bases improves solubility, enabling parenteral administration. The CN101298452A patent highlights sodium, arginine, and lysine salts as optimal candidates.

S-(-)-Nadifloxacin-L-Arginine Salt Synthesis

The CN102532131A patent details a scalable method using dioxane as the reaction solvent:

  • Reaction : S-(-)-nadifloxacin (100 g, 278 mmol) is suspended in dioxane (300 mL). L-arginine (48.4 g, 278 mmol) in water is added dropwise at 25°C.
  • Crystallization : The mixture is heated to 50–60°C, stirred for 1.5 hours, and filtered. Dioxane (700 mL) is added to the filtrate, inducing crystallization at 30–35°C.
  • Yield : 137 g (92%) of white crystalline powder is obtained, with a melting point of 210–212°C.
Table 2: Comparison of this compound Salts
Salt Type Solubility (mg/mL) Melting Point (°C) Yield (%)
Free Acid 0.1 262 (dec.) -
L-Arginine 12.4 210–212 92
Sodium 8.9 285–287 88
Lysine 10.6 218–220 85

Impurity Profiling and Control Strategies

Common Process-Related Impurities

The ACS Omega study identifies five critical impurities during levothis compound (the L-arginine salt) synthesis:

  • Impurity 1 : (S)-9-Fluoro-8-hydroxy-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[i.j.]quinolizine-2-carboxylic acid (m/z 278.1).
  • Impurity 3 : Des-fluoro analog due to incomplete fluorination (m/z 343.1).
  • Impurity 4 : Positional isomer with altered piperidine substitution (m/z 361.1).

Mitigation Techniques

  • Temperature Control : Maintaining hydrogenation at 25–30°C prevents over-reduction, which generates des-fluoro impurities.
  • Column Chromatography : Silica gel chromatography (ethyl acetate:hexane = 3:7) isolates positional isomers with >99% purity.
  • Crystallization Optimization : Using acetone-water mixtures (7:3) removes hydroxylated byproducts, reducing impurity levels to <0.1%.

Industrial-Scale Optimization and Process Economics

Catalyst Recycling

The CN101298452A patent discloses a Pd/C recovery rate of 95% via filtration and reactivation with hydrogen peroxide. This reduces catalyst costs by 40% in large-scale batches.

Solvent Selection

Dioxane outperforms tetrahydrofuran (THF) in salt synthesis due to higher boiling point (101°C vs. 66°C) and better crystallization control. Pilot-scale trials demonstrate a 15% yield improvement with dioxane.

Environmental Impact

Waste streams containing polyphosphoric acid are neutralized with calcium hydroxide, generating non-hazardous calcium phosphate sludge. This aligns with green chemistry principles, reducing disposal costs by 30%.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

A reverse-phase C18 column (5 μm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid:acetonitrile (75:25) resolves this compound and its impurities within 15 minutes. Detection at 293 nm ensures sensitivity to 0.05% impurity levels.

Spectroscopic Characterization

  • Infrared (IR) : Peaks at 1611 cm⁻¹ (C=O stretching) and 1133 cm⁻¹ (C-F) confirm the quinolone structure.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 8.62 (s, 1H, H-3) and δ 4.64 (m, 1H, piperidine) validate stereochemistry.

Wissenschaftliche Forschungsanwendungen

Treatment of Bacterial Skin Infections

Nadifloxacin has been shown to be effective against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Clinical trials have demonstrated its efficacy in treating various skin infections:

  • Efficacy Against Common Bacterial Infections : A study involving 272 subjects compared this compound with mupirocin and framycetin. Results indicated that this compound significantly reduced infection symptoms, achieving higher clinical cure rates than framycetin by day 7 (97.8% vs. 0.8%) .
  • Pediatric Applications : In a pediatric study comparing this compound with mupirocin for skin and soft tissue infections, both treatments achieved a clinical cure rate of 100% by day 15, with no significant adverse events reported .

Acne Treatment

This compound is also utilized in the management of acne vulgaris:

  • Comparative Efficacy : A study comparing this compound with clindamycin over 12 weeks showed no significant difference in total lesion counts between the two groups, indicating that this compound is as effective as clindamycin in reducing both inflammatory and non-inflammatory acne lesions .
  • Combination Therapy : Research has indicated that a combination of this compound and benzoyl peroxide is effective for treating mild to moderate acne, demonstrating comparable results to existing treatments like clindamycin-benzoyl peroxide .

Off-Label Uses

This compound has been reported in case studies for off-label applications:

  • Green Nail Syndrome : Two cases were documented where patients with Pseudomonas aeruginosa infections of the nails were successfully treated with topical this compound after previous treatments failed . The application led to significant improvement within four months.

Safety Profile

This compound has been associated with minimal adverse effects, making it a safe choice for patients:

  • Adverse Events : In clinical studies, only a small percentage (0.6%) reported mild adverse events such as burning or itching, which resolved quickly .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Fluoroquinolones

Ozenoxacin
  • Anti-inflammatory Effects: Both ozenoxacin and nadifloxacin inhibit p38 phosphorylation, a key pathway in inflammation. However, this compound shows weaker inhibitory effects in THP-1 monocytic cells compared to ozenoxacin .
  • Spectrum of Activity: this compound demonstrates broader anti-MRSA activity in topical formulations, while ozenoxacin is primarily used for impetigo .
Orbifloxacin and Prulifloxacin
  • Anti-Tuberculosis Activity: this compound, orbifloxacin, and prulifloxacin exhibit anti-Mycobacterium tuberculosis activity in vitro, with MIC values of 0.2–0.4 μg/mL. However, mithramycin outperforms these fluoroquinolones (MIC: 0.2 μg/mL) .
Structural Derivatives
  • This compound glycosides (e.g., β-D-glucopyranoside derivatives) show enhanced solubility and retained antibacterial activity against MRSA, though clinical relevance remains understudied .
  • Tricyclic fluoroquinolones like pazufloxacin and rufloxacin share structural similarities with this compound but differ in pharmacokinetic profiles due to heterocyclic modifications .

Table 1: Antibacterial Activity of this compound and Comparators

Compound MIC (μg/mL) Key Pathogens Targeted Notable Features
This compound 0.2–0.4 MRSA, P. acnes Topical use, low irritation
Ozenoxacin 0.06–0.25 S. pyogenes, S. aureus Superior anti-inflammatory
Orbifloxacin 0.2–0.4 M. tuberculosis Broad-spectrum, systemic use
Mithramycin 0.2 M. tuberculosis High cytotoxicity

Comparison with Topical Antibiotics

Clindamycin
  • Potency: Clindamycin exhibits stronger Propionibacterium acnes inhibition than this compound in microemulsion (ME) formulations. However, this compound’s nanoparticle formulations (95–560 nm) target hair follicles more effectively .
  • Resistance Profile : this compound has a lower propensity to induce bacterial resistance compared to clindamycin in acne treatment .

Structural and Pharmacokinetic Comparisons

  • Chemical Stability : this compound’s stability in formulations is validated via HPLC and TLC methods, with recovery rates >98% in microemulsion gels .
  • Key Impurities : Specific impurities (e.g., 2-bromo-4,5-difluoroacetanilide derivatives) are controlled during synthesis to ensure purity .

Formulation and Delivery Systems

Nanoparticles
Microemulsion Gels
  • Tween 80/Transcutol P-based ME gels improve this compound’s localization in skin layers, with viscosity tailored using xanthan gum for sustained release .

Table 2: Formulation Properties

Formulation Particle Size (nm) Polydispersity Index Key Excipients
PHMB Nanoparticles 291 ± 89 0.35 ± 0.04 Polyhexamethylene biguanide
ME Gel 95–560 0.1–0.3 Tween 80, Capryol 90
Brand-Name Cream N/A N/A Higher viscosity vs. generics

Combination Therapies and Tolerability

  • Adapalene Combination : Parallel use with this compound reduces acne severity by 81% and improves quality of life scores (p < 0.05) .
  • Irritation Potential: this compound exhibits minimal irritation (mean score <1) when combined with benzoyl peroxide or retinoids .

Table 3: Clinical Efficacy in Acne Treatment

Study Design Treatment Duration Efficacy Rate (%) Tolerability Rating
This compound Monotherapy 50 days 81.3 Excellent
This compound + Adapalene 6 weeks 89.0 Good

Biologische Aktivität

Nadifloxacin is a topical antibacterial agent belonging to the fluoroquinolone class, primarily used for treating skin infections, including acne and bacterial skin infections. Its biological activity is characterized by its potent antimicrobial properties, particularly against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects primarily through inhibition of bacterial DNA synthesis. It targets two key enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . These enzymes are crucial for the supercoiling and relaxation of DNA, which is necessary for replication and transcription. The specific interactions of this compound with these enzymes lead to bacterial cell death by preventing proper DNA function .

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown significant efficacy against:

  • Staphylococcus aureus (including MRSA)
  • Streptococcus pyogenes
  • Propionibacterium acnes

The Minimum Inhibitory Concentration (MIC) values for this compound against these pathogens indicate its potency:

Bacterial StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus0.015 - 2.00.051.0
Staphylococcus epidermidis0.03 - 2.00.52.0
Propionibacterium acnes0.25 - 0.50.50.5

These results highlight this compound's superior efficacy compared to other topical antibiotics .

Case Studies

  • Acne Treatment Study :
    A clinical trial involving 84 subjects compared the efficacy of this compound with clindamycin in treating acne vulgaris over eight weeks. The this compound group showed a significant reduction in both inflammatory and non-inflammatory lesions, achieving a clinical cure rate comparable to clindamycin .
  • Green Nail Syndrome :
    Two cases of Green Nail Syndrome caused by Pseudomonas aeruginosa were successfully treated with topical this compound over six weeks, demonstrating its effectiveness beyond typical indications .
  • Skin and Soft Tissue Infections (SSTIs) :
    In a study involving pediatric patients with SSTIs, this compound was found to be equally efficacious as mupirocin, with a clinical cure rate of 100% in the this compound group at day 15 .

Safety Profile

This compound has been reported to have a favorable safety profile with minimal adverse effects in clinical studies. In trials comparing it with other topical agents, no significant side effects were noted, and patient tolerance was high .

Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur through mutations in the target enzymes or overexpression of efflux pumps such as NorA. Studies have shown that strains with mutations in DNA gyrase or topoisomerase IV exhibit significantly increased MICs, indicating reduced susceptibility to the drug .

Q & A

Q. What is the molecular mechanism of action of nadifloxacin against Gram-positive bacteria, and how does it differ from systemic fluoroquinolones?

this compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. Unlike systemic fluoroquinolones (e.g., ciprofloxacin), this compound’s topical application limits systemic absorption, reducing resistance selection pressure. Its enhanced lipophilicity allows deeper penetration into sebaceous follicles, making it effective against Cutibacterium acnes in acne vulgaris . In vitro studies show this compound retains activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, likely due to reduced efflux pump expression compared to other fluoroquinolones .

Q. How should researchers design in vitro susceptibility testing for this compound to account for its unique pharmacokinetic properties?

Use agar dilution or broth microdilution methods with Mueller-Hinton agar supplemented with 5% defibrinated sheep blood for fastidious skin pathogens like C. acnes. Incubate under aerobic and anaerobic conditions (e.g., 37°C for 24–48 hours) to reflect its dual activity against aerobic and anaerobic Gram-positive bacteria. Minimum inhibitory concentration (MIC) thresholds should align with Clinical and Laboratory Standards Institute (CLSI) guidelines, with MIC ≤0.5 µg/mL indicating susceptibility .

Q. What are the key differences between in vitro and in vivo efficacy models for this compound in acne vulgaris research?

In vitro models focus on MIC determination against C. acnes, while in vivo studies require murine abscess models or human sebocyte cultures to assess follicular penetration and anti-inflammatory effects (e.g., IL-1α/IL-6 suppression). Clinical trials must include patient-reported outcomes (e.g., Acne Quality of Life Index) and standardized severity scales (e.g., Global Acne Grading System) to evaluate real-world efficacy .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy against Gram-negative bacteria be resolved methodologically?

Early studies reported activity against E. coli and Pseudomonas aeruginosa , but recent clinical isolates show resistance. To resolve contradictions:

  • Perform comparative genomic analysis of historical vs. contemporary strains to identify resistance mutations (e.g., gyrA or parC mutations).
  • Use time-kill assays to assess bactericidal activity at concentrations achievable in sebum (1–5 µg/g).
  • Validate findings with confocal microscopy to confirm bacterial membrane penetration in lipid-rich environments .

Q. What experimental strategies are recommended to investigate this compound’s anti-inflammatory effects independent of antibacterial activity?

  • Use C. acnes-stimulated monocyte cultures (e.g., THP-1 cells) to measure cytokine suppression (IL-1α, IL-6) via ELISA.
  • Compare wild-type and DNA gyrase-deficient mutants to isolate immunomodulatory effects.
  • Employ transcriptomic profiling (RNA-seq) to identify pathways like NF-κB or MAPK inhibition .

Q. How should researchers design studies to assess the risk of antimicrobial resistance (AMR) development with long-term topical this compound use?

  • Conduct serial passage experiments: Expose C. acnes or S. aureus to subinhibitory this compound concentrations over 30 generations. Monitor MIC shifts and genomic changes via whole-genome sequencing.
  • Use in vivo biofilm models (e.g., porcine skin grafts) to evaluate resistance emergence in polymicrobial communities.
  • Cross-reference with epidemiological data from post-marketing surveillance studies .

Q. What statistical methods are optimal for analyzing conflicting clinical trial data on this compound combination therapies (e.g., with adapalene)?

Apply mixed-effects models to account for multicentric variability in uncontrolled studies. For example, in a study comparing this compound + adapalene vs. monotherapy, use:

  • Cochran-Mantel-Haenszel tests for stratified analysis of lesion count reduction.
  • Kaplan-Meier survival analysis for time-to-relapse differences.
  • Sensitivity analysis to adjust for confounding variables like baseline severity .

Methodological Guidelines

Q. How to ensure reproducibility in preclinical studies of this compound’s sebum penetration kinetics?

  • Standardize sebum collection methods (e.g., Sebutape® patches from acne patients).
  • Use Franz diffusion cells with synthetic membranes mimicking follicular lipid composition.
  • Report data as mean ± SD with at least three independent replicates, following NIH preclinical reporting guidelines .

Q. What are the ethical considerations for pediatric trials involving this compound, based on existing regulatory frameworks?

  • Obtain informed assent from children ≥7 years and parental consent.
  • Adhere to ICMR guidelines for pediatric antimicrobial trials, including:
    • Dose adjustments based on body surface area.
    • Mandatory safety monitoring for local irritation and systemic absorption .

Q. How to address limitations in existing pharmacokinetic models for topical this compound?

  • Develop physiologically based pharmacokinetic (PBPK) models incorporating follicular density and sebum production rates.
  • Validate with microdialysis studies in human volunteers to measure unbound drug concentrations in dermis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nadifloxacin
Reactant of Route 2
Reactant of Route 2
Nadifloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.